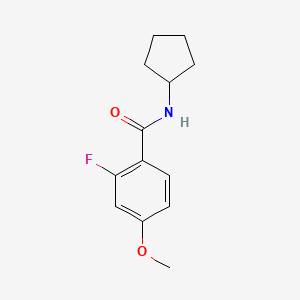![molecular formula C17H16ClN3O2S B7637934 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic benefits. Also known as CP-47,497, this compound belongs to the class of cannabinoids and has been found to exhibit similar effects to THC, the active component in marijuana. However, unlike THC, CP-47,497 does not produce psychoactive effects, making it a promising candidate for medical research.
Wirkmechanismus
The mechanism of action of CP-47,497 involves binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of intracellular signaling pathways, leading to the modulation of various physiological processes such as pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
CP-47,497 has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce pain perception in various pain models, including neuropathic pain and inflammatory pain. Additionally, it has been found to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. CP-47,497 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CP-47,497 is its lack of psychoactive effects, making it a safer alternative to THC for medical research. Additionally, it has been found to exhibit a wide range of therapeutic effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of CP-47,497 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of CP-47,497. One area of research is the development of novel analogs of CP-47,497 with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its potential therapeutic benefits. Finally, clinical trials are needed to determine the safety and efficacy of CP-47,497 in humans.
Synthesemethoden
The synthesis method for CP-47,497 involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiophene to form 5-(4-chlorophenyl)-2-thienylamine. This intermediate is then reacted with 2,4-dioxo-5-propylpyrimidine to form the final product, 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively studied for its potential therapeutic benefits. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects in various animal models. Additionally, it has been shown to have potential in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-2-7-19-14(22)8-21-10-20-16-15(17(21)23)13(9-24-16)11-3-5-12(18)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTGJDMWTQHRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)

![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)





![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
